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Compound of Interest

Compound Name: Suc-Leu-Tyr-AMC

Cat. No.: B549510

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Succinyl-Leucine-Tyrosine-7-Amino-4-Methylcoumarin (Suc-Leu-Tyr-AMC) assay is a
robust and sensitive fluorometric method for quantifying the enzymatic activity of chymotrypsin
and chymotrypsin-like proteases. This assay is predicated on the enzymatic cleavage of the
synthetic peptide substrate, Suc-Leu-Tyr-AMC, which results in the release of the highly
fluorescent molecule 7-Amino-4-Methylcoumarin (AMC). The fluorescence intensity is directly
proportional to the enzymatic activity, making this assay an invaluable tool for enzyme kinetics,
inhibitor screening, and high-throughput screening (HTS) in drug discovery.

Chymotrypsin (EC 3.4.21.1) is a serine protease that plays a crucial role in digestion by
hydrolyzing proteins in the small intestine. It exhibits a preference for cleaving peptide bonds
C-terminal to large hydrophobic amino acid residues such as tyrosine, tryptophan, and
phenylalanine. Beyond its digestive function, chymotrypsin is also implicated in cellular
signaling pathways, notably through the activation of Protease-Activated Receptors (PARS).

Principle of the Assay

The Suc-Leu-Tyr-AMC assay relies on a straightforward enzymatic reaction. The non-
fluorescent substrate, Suc-Leu-Tyr-AMC, is specifically recognized and cleaved by
chymotrypsin after the tyrosine residue. This cleavage liberates the fluorophore AMC. When
excited by light at a wavelength of approximately 360-380 nm, free AMC emits a strong
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fluorescent signal at 440-460 nm. The rate of this increase in fluorescence is a direct measure
of the chymotrypsin activity.
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Caption: Enzymatic cleavage of Suc-Leu-Tyr-AMC and detection of fluorescence.

Application in Sighaling Pathway Analysis

Chymotrypsin can act as a signaling molecule by activating Protease-Activated Receptor 2
(PAR2), a G-protein coupled receptor (GPCR). The activation of PAR2 by chymotrypsin initiates
a signaling cascade that is crucial in various physiological processes, including inflammation
and gut homeostasis.[1][2] The Suc-Leu-Tyr-AMC assay can be employed to study the
enzymatic activity of chymotrypsin in the context of this signaling pathway and to screen for
inhibitors that may modulate it.
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Upon cleavage of its N-terminal domain by chymotrypsin, PAR2 undergoes a conformational
change that allows it to couple with and activate the Gq alpha subunit of heterotrimeric G
proteins. Activated Gq stimulates Phospholipase C (PLC), which then hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and
diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and
this increase in cytosolic calcium, along with DAG, activates downstream effectors, including
the Extracellular signal-regulated kinase (ERK1/2) pathway.
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Caption: Chymotrypsin activation of PAR2 and downstream signaling.
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Data Presentation
Quantitative data from the Suc-Leu-Tyr-AMC assay are crucial for characterizing enzyme
kinetics and inhibitor potency. Below are representative data tables.

Table 1: Michaelis-Menten Kinetic Parameters for a-Chymotrypsin

Note: Data for the closely related substrate Suc-Ala-Ala-Pro-Phe-AMC is provided as a
representative example due to the limited availability of published kinetic data for Suc-Leu-Tyr-
AMC.

Parameter Value Units
K_m 15 UM

k cat 15 s

k cat/K_m 1.0x 10° M-1s-1

Table 2: ICso Values of Common Chymotrypsin Inhibitors

Note: ICso values can vary depending on the specific assay conditions, including substrate

concentration.
Inhibitor ICs0
Chymostatin ~15 nM
TPCK (Tosyl-L-phenylalanyl-chloromethyl
~50 nM
ketone)
PMSF (Phenylmethylsulfonyl fluoride) ~200 pM

Experimental Protocols
Materials and Reagents

¢ a-Chymotrypsin: Bovine pancreatic a-chymotrypsin (e.g., Sigma-Aldrich C4129).
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e Substrate: Suc-Leu-Tyr-AMC (e.g., Cayman Chemical 14931).

o Assay Buffer: 50 mM Tris-HCI, pH 8.0, containing 100 mM NaCl and 10 mM CaCl..

e Substrate Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

e Enzyme Diluent: 1 mM HCI with 2 mM CacCl-.

« Inhibitors (optional): Chymostatin, TPCK, PMSF for control experiments.

» Microplate: Black, flat-bottom 96-well microplate suitable for fluorescence measurements.

o Plate Reader: Fluorescence microplate reader with excitation at ~380 nm and emission at
~460 nm.

Reagent Preparation
o Assay Buffer: Prepare a 50 mM Tris-HCI buffer, adjust the pH to 8.0, and add NaCl to 100

mM and CaClz to 10 mM. Filter sterilize and store at 4°C.

e Substrate Stock Solution (10 mM): Dissolve Suc-Leu-Tyr-AMC in DMSO to a final
concentration of 10 mM. Store in light-protected aliquots at -20°C.

e Enzyme Stock Solution (1 mg/mL): Dissolve a-chymotrypsin in cold 1 mM HCI with 2 mM
CaClz. Aliguot and store at -80°C. Avoid repeated freeze-thaw cycles.

e Enzyme Working Solution: On the day of the experiment, thaw the enzyme stock solution on
ice and dilute to the desired concentration (e.g., 1-10 ug/mL) using the cold enzyme diluent.

e Substrate Working Solution: Dilute the substrate stock solution to the desired final
concentration in the assay buffer. For kinetic studies, a range of concentrations bracketing
the K_m should be prepared.

Assay Procedure

The following workflow details the steps for conducting the chymotrypsin activity assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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